molecular formula C12H12N2O B12836862 1-Benzoylpyrrolidine-2-carbonitrile

1-Benzoylpyrrolidine-2-carbonitrile

Cat. No.: B12836862
M. Wt: 200.24 g/mol
InChI Key: TZJYTZICOAVBNI-UHFFFAOYSA-N
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Description

1-Benzoylpyrrolidine-2-carbonitrile is an organic compound with the molecular formula C12H12N2O It is a derivative of pyrrolidine, featuring a benzoyl group attached to the nitrogen atom and a nitrile group at the second carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzoylpyrrolidine-2-carbonitrile can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with benzoyl chloride in the presence of a base such as triethylamine. The nitrile group can be introduced via a subsequent reaction with cyanogen bromide under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale reactions using automated reactors. The process may include steps such as:

    Benzoylation: Reacting pyrrolidine with benzoyl chloride.

    Nitrile Introduction: Adding cyanogen bromide to introduce the nitrile group.

    Purification: Using techniques like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Benzoylpyrrolidine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The benzoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products:

    Oxidation: Amides or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

1-Benzoylpyrrolidine-2-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzoylpyrrolidine-2-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    1-Benzyl-2-pyrrolidinone: Similar structure but lacks the nitrile group.

    2-Cyanopyrrolidine: Contains a nitrile group but lacks the benzoyl group.

    N-Benzylpyrrolidine: Similar structure but without the nitrile group.

Uniqueness: 1-Benzoylpyrrolidine-2-carbonitrile is unique due to the presence of both the benzoyl and nitrile groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in synthesis and potential biological activities that are not observed in similar compounds.

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

1-benzoylpyrrolidine-2-carbonitrile

InChI

InChI=1S/C12H12N2O/c13-9-11-7-4-8-14(11)12(15)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-8H2

InChI Key

TZJYTZICOAVBNI-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC=CC=C2)C#N

Origin of Product

United States

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